Fmoc-O-tert-butyl-L-beta-homothreonine

Overview

Description

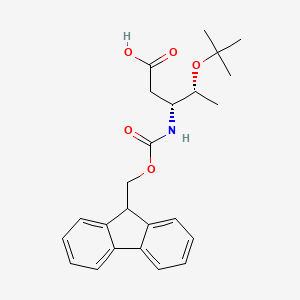

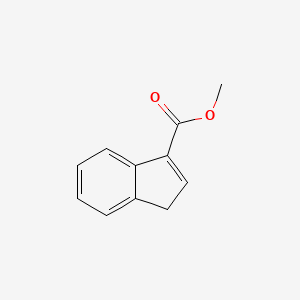

Fmoc-O-tert-butyl-L-beta-homothreonine, also known as Fmoc-L-ß-HomoThr (tBu)-OH, is a compound with the molecular formula C24H29NO5 . It is a specialty product used for proteomics research . The compound appears as a white to light yellow glassy solid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 411.5 g/mol . The IUPAC name for this compound is (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid . The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.Physical and Chemical Properties Analysis

This compound has a molecular weight of 411.5 g/mol . It has an exact mass of 411.20457303 g/mol and a monoisotopic mass of 411.20457303 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 9 . The compound has an XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water .Scientific Research Applications

Synthesis Techniques and Peptide Modifications

A key area of research involving Fmoc-O-tert-butyl-L-beta-homothreonine pertains to the synthesis of peptides and amino acids for various applications, including material science, nanotechnology, and the study of biological processes. This amino acid derivative is instrumental in solid-phase peptide synthesis (SPPS), where it is utilized for its protective groups that facilitate the synthesis of peptides with precise sequences and modifications.

One innovative approach detailed the synthesis of nonproteinogenic amino acids, showcasing how such derivatives are vital for probing biological processes, such as lantibiotic biosynthesis. These amino acids, incorporating protective groups like Fmoc, enable the study of enzyme-catalyzed reactions that modify peptide substrates, offering insights into novel biosynthetic pathways and mechanisms (Zhang, Ni, & van der Donk, 2005).

Enhancing Spectroscopic Analysis

Fmoc derivatives, including this compound, are also integral in enhancing the capabilities of spectroscopic analysis, such as NMR. By introducing highly fluorinated amino acids into peptides, researchers can detect these peptides at very low concentrations, significantly improving the sensitivity and utility of NMR spectroscopy in studying peptide structures and dynamics. This method exemplifies the application of Fmoc-protected amino acids in facilitating the study of peptides in solution, offering a powerful tool for understanding peptide behavior in biological contexts (Tressler & Zondlo, 2016).

Material Science and Nanotechnology

Moreover, this compound and similar compounds have found applications beyond the realm of biochemistry, extending into material science and nanotechnology. The controlled self-assembly of Fmoc derivatives into various morphologies under different conditions highlights their potential in designing novel nanostructures and materials. This capability opens avenues for the development of materials with specific properties, such as controlled drug release mechanisms, biosensors, and nanoscale devices (Kshtriya, Koshti, & Gour, 2021).

Properties

IUPAC Name |

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJMOCVIPRJMLW-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375824 | |

| Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353245-99-5 | |

| Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)

![6-[(Piperazin-1-yl)carbonyl]-1h-indole](/img/structure/B1302802.png)